molecular formula C15H15NO2 B8729896 4-(Pyrrolidin-1-yl)-1-naphthoic acid CAS No. 664362-55-4

4-(Pyrrolidin-1-yl)-1-naphthoic acid

Cat. No.: B8729896
CAS No.: 664362-55-4
M. Wt: 241.28 g/mol
InChI Key: ZVWINLYKSKLYBX-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-1-naphthoic acid is a chemical compound designed for research and development applications, featuring a naphthalene core substituted with a carboxylic acid and a pyrrolidine group. This structure makes it a valuable intermediate in organic synthesis, particularly in constructing more complex molecules for pharmaceutical and material science research. The pyrrolidine ring, a common feature in medicinal chemistry, is a five-membered nitrogen-containing saturated ring that can influence the physicochemical and pharmacokinetic properties of a molecule . The 1-naphthoic acid moiety is a well-known scaffold in organic chemistry, often utilized in synthesis and coordination chemistry . Researchers can employ this compound as a key precursor in the synthesis of heterocyclic compounds, such as naphtho-isoxazoles or other fused ring systems, which are of significant interest in drug discovery for their diverse biological activities . Additionally, compounds bearing both a naphthalene ring and a pyrrolidine group have been investigated for their potential interactions with various biological targets, as seen in related structures with reported pharmacological properties . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

CAS No.

664362-55-4

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-pyrrolidin-1-ylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C15H15NO2/c17-15(18)13-7-8-14(16-9-3-4-10-16)12-6-2-1-5-11(12)13/h1-2,5-8H,3-4,9-10H2,(H,17,18)

InChI Key

ZVWINLYKSKLYBX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Activating the carboxylic acid group of 1-naphthoic acid or its derivatives enables coupling with pyrrolidine. The Cambridge synthesis (Search Result) demonstrates the use of ethylcarbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 4°C to form amide bonds. Similarly, the patent (Search Result) employs EDCI (a carbodiimide condensing agent) with DIPEA (base) in DCM at -10–30°C for analogous couplings. These conditions could be adapted for amidation, though the target compound requires an aryl amine rather than an amide.

Table 1: Coupling Agents and Reaction Parameters from Literature

Reagent SystemSolventTemperatureBaseSource
EDAC + DMAPDCM4°CNone
EDCI + DIPEADCM-10–30°CDIPEA

Challenges and Modifications

Direct amidation faces steric and electronic hurdles due to the naphthalene ring’s rigidity. Alternative activation methods, such as converting the carboxylic acid to an acid chloride (using thionyl chloride , as in Search Result), may improve reactivity. Subsequent reaction with pyrrolidine under inert conditions (e.g., N₂ atmosphere , Search Result) could facilitate bond formation.

Nucleophilic Aromatic Substitution

Substrate Design

Introducing a leaving group (e.g., chloride, bromide) at the 4-position of 1-naphthoic acid enables displacement by pyrrolidine. The patent (Search Result) highlights hydrolysis and decarboxylation steps for functional group interconversion, suggesting that halogenation could precede substitution.

Reaction Optimization

Hydrolysis of Nitrile or Ester Precursors

Nitrile Hydrolysis

A nitrile group at the 1-position can be hydrolyzed to a carboxylic acid using NaOH (Search Result) or HCl under reflux. For example, the patent describes hydrolyzing a nitrile intermediate in toluene/water with TBAB (phase-transfer catalyst) at 60–120°C.

Ester Deprotection

If the carboxylic acid is protected as an ester (e.g., methyl or benzyl), acidic or basic hydrolysis (e.g., HCl , KOH ) can regenerate the acid. The Cambridge synthesis (Search Result) uses NaOH pellets for aqueous workup, a method applicable to ester deprotection.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Direct AmidationMild conditions, high functional group toleranceLow yield due to steric hindrance
Nucleophilic SubstitutionDirect C-N bond formationRequires pre-functionalized substrate
Nitrile HydrolysisHigh-yield acid generationMulti-step synthesis

Chemical Reactions Analysis

Types of Reactions: 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups to the naphthalene ring.

Scientific Research Applications

4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Pyrrolidin-1-yl)-1-naphthoic acid exerts its effects is largely dependent on its interaction with molecular targets. The pyrrolidine ring can interact with various biological molecules, potentially affecting enzyme activity or receptor binding. The naphthalene ring’s aromatic nature allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Chloro and trifluoromethyl groups reduce electron density at the carboxylic acid, increasing acidity. Pyrrolidine and methoxy groups enhance electron density, decreasing acidity .
  • Steric Effects : Bulky substituents (e.g., ) hinder intermolecular interactions, affecting crystallization and solubility .

Physicochemical Properties

Compound Melting Point Solubility Stability
4-Chloro-1-naphthoic acid Not reported Low in polar solvents Stable under inert conditions
4-Ethyl-1-naphthoic acid Not reported Moderate in organic solvents Hygroscopic (powder form)
4-Methoxy-1-naphthoic acid Not reported High in DMSO, methanol Sensitive to strong acids
4-(Pyridin-4-ylethynyl) () N/A Requires DMF/DMSO Light-sensitive; store in dark

Notes:

  • Pyrrolidine-substituted analogs are expected to exhibit higher solubility in polar aprotic solvents due to amine basicity.
  • Fluorinated derivatives (e.g., ) show enhanced thermal stability but poor aqueous solubility .

Q & A

Q. What are the common synthetic routes for 4-(Pyrrolidin-1-yl)-1-naphthoic acid, and what experimental conditions are critical for reproducibility?

  • Methodological Answer : A typical synthesis involves derivatization of naphthoic acid precursors. For example, acetyl or methyl derivatives (e.g., 4-acetyl-1-naphthoic acid) can be synthesized via nucleophilic substitution using SOCl₂ and methanol under controlled temperatures (≤0°C) to minimize side reactions . Key parameters include stoichiometric ratios (e.g., 80 g of 1,4-naphthalene dicarboxylic acid in 560 mL methanol) and dropwise addition of reagents to control exothermicity. Post-synthesis purification via recrystallization (e.g., methanol) is recommended to achieve >98% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm pyrrolidine substitution and aromatic proton environments. Mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₆H₁₅NO₂: 261.11 g/mol). X-ray crystallography resolves stereochemistry, as demonstrated for analogous compounds like 4-(4-pyridinyl)-1-naphthoic acid, where crystal packing and hydrogen-bonding patterns were critical for structural validation .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Solubility in common solvents (e.g., DMSO, methanol) should be empirically determined. For example, 4-propyl-1-naphthoic acid has a solubility of 10 mM in DMSO, with stability maintained at RT in sealed, moisture-free environments . Stability under acidic/basic conditions should be tested via HPLC monitoring over 24–72 hours to assess decomposition pathways.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Employ factorial design to optimize variables like temperature, reagent concentration, and reaction time. For instance, a study on 4-acetyl-1-naphthoic acid achieved yield improvements by adjusting SOCl₂ addition rates and reflux durations . Parallel reactions using automated liquid handlers can screen multiple conditions simultaneously, reducing resource consumption .

Q. What mechanistic insights exist for the substitution reactions involving pyrrolidine and naphthoic acid derivatives?

  • Methodological Answer : Mechanistic studies using density functional theory (DFT) can model transition states and activation energies for nucleophilic substitution. Experimental validation via kinetic isotope effects (KIEs) or intermediate trapping (e.g., using LC-MS) is recommended. For example, halogenation of 4-methyl-1-naphthoic acid revealed regioselectivity influenced by electronic effects of the substituent .

Q. How does the crystal structure of this compound influence its physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., as used for 4-(4-pyridinyl)-1-naphthoic acid) reveals intermolecular interactions like hydrogen bonding and π-stacking, which impact melting points and solubility. Computational tools (Mercury, CrystalExplorer) can predict packing efficiency and stability .

Q. What computational tools are effective for predicting structure-activity relationships (SARs) of this compound?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) and QSAR modeling (DRAGON descriptors) can predict biological activity. For analogous compounds, virtual screening identified interactions with enzymatic active sites (e.g., carboxylate groups binding to metalloproteases) . Validate predictions with in vitro assays (e.g., enzyme inhibition).

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